6-Bromo-5-methyl-2-(pyrrolidin-1-YL)-[1,2,4]triazolo[1,5-A]pyridine is a chemical compound with the molecular formula and a molecular weight of 281.15 g/mol. This compound is classified within the category of heterocyclic compounds, specifically triazoles, which are characterized by a five-membered ring containing three nitrogen atoms. The compound's unique structure includes a bromine atom and a pyrrolidine moiety, contributing to its potential biological activities and applications in medicinal chemistry.
The compound is identified by its CAS number 1823259-61-5. It falls under the broader classification of pharmaceuticals and agrochemicals due to its structural features that may influence biological interactions. The presence of the triazole ring is significant as triazoles are often explored for their antifungal and antibacterial properties, while the pyrrolidine group may enhance lipid solubility and biological activity.
The synthesis of 6-Bromo-5-methyl-2-(pyrrolidin-1-YL)-[1,2,4]triazolo[1,5-A]pyridine can be achieved through several methods:
The specific conditions for these reactions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity. For instance, using polar aprotic solvents can facilitate nucleophilic attacks in substitution reactions.
The molecular structure of 6-Bromo-5-methyl-2-(pyrrolidin-1-YL)-[1,2,4]triazolo[1,5-A]pyridine can be represented as follows:
The structural formula indicates that the compound has:
The compound's SMILES notation is Cc1c(Br)ccc2nc(N3CCCC3)nn12, which provides insight into its connectivity and functional groups.
6-Bromo-5-methyl-2-(pyrrolidin-1-YL)-[1,2,4]triazolo[1,5-A]pyridine can participate in various chemical reactions typical for heterocycles:
These reactions often require careful control of reaction conditions to prevent degradation of sensitive functional groups or undesired side reactions.
The mechanism of action for 6-Bromo-5-methyl-2-(pyrrolidin-1-YL)-[1,2,4]triazolo[1,5-A]pyridine is not fully elucidated but can be hypothesized based on its structural features:
Further studies are needed to confirm its specific mechanisms through biochemical assays and modeling studies.
While specific physical properties such as density or melting point are not available for this compound, general characteristics can be inferred:
Key chemical properties include:
Relevant data on these properties is essential for safe handling and application in research settings.
6-Bromo-5-methyl-2-(pyrrolidin-1-YL)-[1,2,4]triazolo[1,5-A]pyridine holds potential applications in various fields:
The exploration of this compound's properties and applications can lead to significant advancements in both pharmaceutical and agricultural sciences. Further research is warranted to fully understand its potential benefits and applications in these fields.
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: